molecular formula C19H17N5O3S2 B2676209 N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide CAS No. 1170947-58-6

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2676209
CAS No.: 1170947-58-6
M. Wt: 427.5
InChI Key: KCUGLLIBYRXJOX-UHFFFAOYSA-N
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Description

Introduction to N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-5-Nitrothiophene-2-carboxamide

Classification within Heterocyclic Compound Research

This compound belongs to the class of multi-heterocyclic compounds , which combine two or more heterocyclic systems into a single scaffold. Heterocycles constitute 59% of FDA-approved drugs due to their versatility in mimicking biological substrates and modulating pharmacokinetic properties. This compound integrates three distinct heterocycles:

  • A benzothiazole nucleus (1,3-benzothiazol-2-yl)
  • A pyrazole derivative (3,5-dimethyl-1H-pyrazol-1-yl)
  • A nitrothiophene carboxamide group

Such hybrid structures are designed to exploit synergistic interactions between individual moieties, enhancing binding affinity and reducing susceptibility to bacterial efflux pumps.

Structural Components Analysis

Benzothiazole Moiety

The 1,3-benzothiazole component consists of a benzene ring fused to a 1,3-thiazole ring, where sulfur and nitrogen atoms occupy positions 1 and 3, respectively. Key features include:

  • Planarity : The bicyclic system is coplanar, enabling π-π stacking interactions with aromatic residues in enzyme active sites.
  • Electron-withdrawing effects : The thiazole ring depletes electron density at the 2-position methyne group, facilitating nucleophilic substitution or metal coordination.
  • Biological relevance : Benzothiazoles appear in bioactive molecules like riluzole (ALS treatment) and firefly luciferin.
Pyrazole Ring System

The 3,5-dimethyl-1H-pyrazole group is a five-membered aromatic ring with two adjacent nitrogen atoms. Structural attributes include:

  • Tautomerism : Pyrazole exists in two tautomeric forms, with the 1H-form being predominant due to aromatic stabilization.
  • Substituent effects : Methyl groups at positions 3 and 5 enhance steric bulk and hydrophobicity, potentially improving membrane permeability.
  • Pharmacological roles : Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities by modulating kinases and cytokines.
Nitrothiophene Carboxamide Group

The 5-nitrothiophene-2-carboxamide unit comprises:

  • A thiophene ring with a nitro (-NO~2~) group at position 5.
  • A carboxamide linker (-CONH-) at position 2.

Key properties :

  • Prodrug potential : Nitro groups are reduced by bacterial nitroreductases (e.g., NfsA/NfsB) to generate reactive intermediates that damage DNA or inhibit enzymes.
  • Electrophilic character : The nitro group withdraws electrons, polarizing the thiophene ring and facilitating interactions with nucleophilic residues.

Historical Development of Multi-Heterocyclic Compounds

The synthesis of multi-heterocyclic compounds evolved from early observations that combining heterocycles could amplify biological activity. Notable milestones include:

Era Development Example Compounds
1960s Fusion of benzene with heterocycles Quinoline (benzopyridine), benzofuran
1980s Hybrid antibiotics Ciprofloxacin (quinolone-azole hybrid)
2000s Efflux pump inhibitors Nitrothiophene carboxamides

The target compound builds on these advances by merging benzothiazole’s enzyme-inhibiting capacity, pyrazole’s kinase-modulating ability, and nitroheterocycles’ prodrug functionality.

Position in Contemporary Medicinal Chemistry

In modern drug discovery, multi-heterocyclic compounds address challenges like antimicrobial resistance and target selectivity. This molecule exemplifies three trends:

  • Efflux Pump Evasion : Nitrothiophene derivatives resist AcrAB-TolC-mediated efflux in Gram-negative bacteria due to optimized binding to the AcrB transporter.
  • Targeted Activation : The nitro group ensures activity only in bacterial cells expressing nitroreductases, minimizing off-target effects.
  • Polypharmacology : Simultaneous modulation of multiple targets (e.g., DNA gyrase and histidine kinases) via distinct heterocycles.

Current research focuses on optimizing substituents to enhance potency against multidrug-resistant Escherichia coli, Salmonella spp., and Shigella spp..

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c1-12-11-13(2)23(21-12)10-9-22(18(25)16-7-8-17(28-16)24(26)27)19-20-14-5-3-4-6-15(14)29-19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUGLLIBYRXJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled with a nitrothiophene carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the thiophene ring can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties and can be investigated for use in pharmaceuticals.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

Industry

    Materials Science: The compound can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The benzothiazole and pyrazole rings can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs (Table 1) share key motifs but differ in substituents and biological targets:

AS601245
  • Structure : 1,3-Benzothiazol-2-yl group linked to a pyrimidinyl acetonitrile .
  • Comparison: Unlike the target compound, AS601245 lacks a nitrothiophene but includes a pyrimidine ring.
SU3327
  • Structure : 5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine .
  • Comparison : The nitrothiazole group in SU3327 is structurally analogous to the nitrothiophene in the target compound. However, the thiadiazole core in SU3327 may confer distinct solubility and metabolic stability profiles .
Z5 (ZINC27794792)
  • Structure : 5-Bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-propylsulfanyl-pyrimidine-4-carboxamide .
  • Comparison : Both compounds share a benzothiazole-carboxamide backbone, but Z5’s bromo and propylsulfanyl groups may enhance antiviral activity against Dengue NS proteins, whereas the target’s nitrothiophene could influence redox-related interactions .
AR-5 and AR-6
  • Structure : Pyrazolyl-thiadiazole acetamides .
  • The dimethylamino (AR-5) and diethylamino (AR-6) groups contrast with the target’s nitrothiophene, impacting polarity and bioavailability .

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Key Functional Groups Biological Target (Inferred) Melting Point (°C) Rf Value Reference
Target Compound Benzothiazole, nitrothiophene, pyrazole Kinase/antiviral (hypothetical)
AS601245 Benzothiazole, pyrimidinyl acetonitrile JNK inhibitor
SU3327 Nitrothiazole, thiadiazolamine Kinase inhibitor
Z5 (ZINC27794792) Benzothiazole, bromo, propylsulfanyl Dengue NS protein
AR-5 Pyrazolyl, thiadiazole, dimethylamino 198–200 0.78
AR-6 Pyrazolyl, thiadiazole, diethylamino 210–212 0.65

Discussion

Its pyrazole-ethyl bridge offers steric flexibility absent in Z5’s rigid sulfonyl-pyrimidine, possibly affecting target selectivity. The absence of sulfur in the thiophene ring (vs. thiadiazole in SU3327/AR-5) might reduce metabolic degradation, improving pharmacokinetics.

Limitations : Direct biological data for the target compound are unavailable; comparisons rely on structural analogs. Further studies should prioritize activity assays against JNKs or viral targets, leveraging the success of Z5 and AS601245 .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C16H16N4O3S
  • Molecular Weight : 356.39 g/mol
  • Canonical SMILES : C1=CC=C(C(=C1)C(=O)N(C2=CC=NC(=S)C2)C(=O)O)C(=O)N(C3=CC=CC=C3)C4=C(C=C(C=C4)N(C5=C(N=C(S5)C6=CC=CC=C6)C7=CC=CC=C7)S4)

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, a related compound showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 40 to 132 µg/mL against Gram-positive and Gram-negative bacteria .

Microorganism MIC (µg/mL)
Staphylococcus aureus<40
Escherichia coli<132
Candida albicans<207

Anticancer Activity

The anticancer potential of the compound has been evaluated in several studies. Notably, a derivative demonstrated cytotoxic effects in glioma cell lines with an IC50 of 5.13 µM, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at multiple phases.

Cell Cycle Effects:

  • G0/G1 Phase: 45.1% inhibition
  • S Phase: 32.9% inhibition
  • G2/M Phase: 19.5% inhibition

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation markers in vitro. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Apoptotic Pathways : Induces apoptosis through mitochondrial pathways and caspase activation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Glioma Cells :
    • Objective: Evaluate cytotoxicity.
    • Findings: Induced significant apoptosis and cell cycle arrest.
    • Conclusion: Potential candidate for glioma treatment.
  • Antimicrobial Efficacy Study :
    • Objective: Test against bacterial strains.
    • Findings: Effective against both Gram-positive and Gram-negative bacteria.
    • Conclusion: Supports further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation and cyclization. Key steps include:

  • Step 1 : Reacting a benzothiazole derivative with a pyrazole-containing ethylamine intermediate in acetonitrile under reflux (1–3 minutes) to form the core structure .
  • Step 2 : Introducing the nitrothiophene moiety via nucleophilic substitution or coupling reactions, optimized using triethylamine as a base in DMF .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol yield high-purity product .

Q. How can the compound’s structure be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign peaks for benzothiazole (δ 7.5–8.5 ppm), pyrazole (δ 2.1–2.3 ppm for CH3 groups), and nitrothiophene (δ 6.8–7.2 ppm) .
  • HPLC-MS : Confirm molecular weight (MW = 413.43 g/mol) and purity (>95%) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

Q. What are the solubility and stability profiles of the compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility for in vitro assays) and aqueous buffers (pH 7.4) with cosolvents like PEG-400 for in vivo studies .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the nitro group’s photolability .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing the compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like cyclization .
  • Machine Learning : Train models on reaction yield data (temperature, solvent, catalyst) to predict optimal conditions, reducing trial-and-error experiments .
  • Validation : Cross-check computational predictions with small-scale lab experiments (e.g., 1 mmol reactions) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Assays : Re-evaluate IC50 values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to purported targets like kinase domains .
  • Meta-Analysis : Compare data across studies with standardized protocols (e.g., MTT assay vs. ATP-based luminescence) .

Q. How can reaction fundamentals inform reactor design for scaling up synthesis?

  • Methodological Answer :

  • Kinetic Modeling : Determine rate laws for nitrothiophene coupling using stopped-flow spectroscopy .
  • Membrane Separation : Integrate continuous-flow reactors with ceramic membranes to remove byproducts (e.g., unreacted pyrazole derivatives) in real time .
  • Scale-Up Criteria : Maintain heat/mass transfer equivalence between lab-scale (batch) and pilot-scale (continuous) reactors .

Q. What role does molecular docking play in elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Target Selection : Dock the compound into active sites of proteins (e.g., COX-2, EGFR) using AutoDock Vina, prioritizing binding poses with ∆G < −8 kcal/mol .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes and identify key residues (e.g., hydrogen bonds with Arg120) .
  • Validation : Compare docking results with mutagenesis data (e.g., alanine-scanning of predicted binding residues) .

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